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Suc-Ala-Gln-Pro-Phe-pNA - 128822-33-3

Suc-Ala-Gln-Pro-Phe-pNA

Catalog Number: EVT-1466174
CAS Number: 128822-33-3
Molecular Formula: C32H39N7O10
Molecular Weight: 681.703
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Suc-Ala-Ala-Pro-Phe-pNA

Compound Description: Suc-Ala-Ala-Pro-Phe-pNA is a peptide commonly used as a substrate for chymotrypsin-like proteases, including peptidyl-prolyl cis-trans isomerases (PPIases) like cyclophilin A. The hydrolysis rate of this peptide by the enzyme is used to assess enzyme activity and study the kinetics of enzymatic reactions.

Suc-Ala-Ala-Pro-Leu-pNA

Compound Description: This peptide is another substrate for enzymes exhibiting chymotrypsin-like activity. , It's used to investigate the presence and activity of such enzymes in various biological samples.

Suc-Ala-Leu-Pro-Phe-pNA

Compound Description: Suc-Ala-Leu-Pro-Phe-pNA acts as a substrate for FK506 binding protein (FKBP), a PPIase enzyme. This compound helps determine the kinetic parameters and study the inhibition of FKBP.

Suc-Ala-Glypsi(PO2Et-N)Pro-Phe-pNA

Compound Description: This compound, designated as 1b in the study, is a pseudopeptide designed as a transition-state analogue inhibitor for human cyclophilin hCyp-18. It exhibited selective inhibition of hCyp-18's PPIase activity without affecting hFKBP-12, another PPIase.

Suc-Ala-Glypsi(PO2Et-N)Pro-Phepsi(CH2-NH)pNA

Compound Description: Referred to as compound 7b, this pseudopeptide is a modified version of compound 1b, with a reduced Phe-pNA moiety. Despite this modification, it still binds to and inhibits hCyp-18, suggesting that the Glypsi(PO2Et-N)Pro motif plays a crucial role in binding to cyclophilin.

Source and Classification

Suc-Ala-Gln-Pro-Phe-pNA is synthesized chemically and is classified as a peptide substrate. It falls under the category of chromogenic substrates due to its ability to produce a color change upon enzymatic cleavage, which can be quantitatively measured. The compound has been utilized in various studies to understand enzyme mechanisms and interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of Suc-Ala-Gln-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain. In this method, the first amino acid is attached to a solid resin, and subsequent amino acids are added one at a time through coupling reactions.

Technical Details

  1. Reagents: Common reagents include protected amino acids, coupling agents (such as Dicyclohexylcarbodiimide), and solvents like dimethylformamide.
  2. Deprotection: After the peptide chain is assembled, protecting groups on the amino acids are removed to yield the final product.
  3. Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 95%.
Molecular Structure Analysis

Structure

The molecular structure of Suc-Ala-Gln-Pro-Phe-pNA can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₄O₅S
  • Molecular Weight: 318.37 g/mol
  • CAS Number: 128802-76-6
  • PubChem CID: 91886559

The structure features a succinyl group at the N-terminus, followed by a sequence of four amino acids: Alanine, Glutamine, Proline, and Phenylalanine, culminating in a p-nitroanilide moiety.

Data

The compound's structural properties allow it to interact specifically with enzymes that recognize this sequence, facilitating hydrolysis and subsequent colorimetric detection.

Chemical Reactions Analysis

Reactions

Suc-Ala-Gln-Pro-Phe-pNA undergoes hydrolysis when acted upon by peptidyl-prolyl isomerases like Pin1. The reaction involves the cleavage of the peptide bond between Proline and Phenylalanine, releasing p-nitroaniline, which can be measured spectrophotometrically.

Technical Details

  1. Reaction Conditions: Optimal pH and temperature conditions are crucial for maximizing enzymatic activity.
  2. Kinetics: The hydrolysis rate can be quantified by measuring absorbance changes at specific wavelengths corresponding to p-nitroaniline release.
Mechanism of Action

Process

The mechanism of action for Suc-Ala-Gln-Pro-Phe-pNA involves its interaction with specific enzymes that catalyze the cleavage of peptide bonds. In the case of Pin1:

  1. The enzyme binds to the substrate.
  2. It stabilizes the transition state.
  3. The peptide bond is hydrolyzed, leading to product formation.

Data

The kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) can be determined from these reactions, providing insights into enzyme efficiency and substrate specificity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under proper storage conditions (below -20 °C).
  • Reactivity: Reacts with nucleophiles during hydrolysis; sensitive to conditions that affect enzyme activity.

Relevant Data or Analyses

Studies have shown that variations in environmental conditions (pH, temperature) significantly impact the hydrolysis rates of this substrate.

Applications

Scientific Uses

Suc-Ala-Gln-Pro-Phe-pNA is utilized in various scientific applications:

  1. Enzyme Kinetics Studies: It serves as a model substrate for studying enzyme mechanisms.
  2. Inhibition Assays: Researchers use it to evaluate potential inhibitors of peptidyl-prolyl isomerases.
  3. Biochemical Research: It aids in understanding protein folding and conformational changes mediated by isomerases.
Introduction to Suc-Ala-Gln-Pro-Phe-pNA

Structural and Functional Overview of Peptidyl-p-Nitroanilide (pNA) Substrates

Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic peptidyl substrate belonging to the class of p-nitroanilide (pNA) derivatives widely employed in protease enzymology. Its molecular formula is C₃₂H₃₈N₆O₁₁, with a molecular weight of 682.69 g/mol [3] [6]. Structurally, it consists of:

  • N-terminal Succinyl (Suc) Group: Blocks the N-terminus, ensuring the substrate is not recognized by aminopeptidases and restricting cleavage to internal peptide bonds by endopeptidases.
  • Tetrapeptide Moiety (Ala-Gln-Pro-Phe): Serves as the protease recognition sequence. The Gln residue at P₂ and Phe at P₁ provide specificity for serine proteases with chymotrypsin-like activity.
  • C-terminal p-Nitroanilide (pNA): Functions as the chromogenic reporter. Proteolytic cleavage releases p-nitroaniline, which exhibits a distinct yellow color detectable at 405 nm, enabling real-time kinetic measurements [3] [5].

This substrate is typically supplied as a white powder, stable at ≤ -20°C, and soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for experimental use [3] [6]. Its design exploits the catalytic mechanism of serine proteases, which hydrolyze peptide bonds adjacent to large hydrophobic residues (e.g., Phe).

Table 1: Structural and Functional Comparison of Key pNA Substrates

CompoundMolecular FormulaMolecular WeightProtease SpecificityPrimary Research Use
Suc-Ala-Gln-Pro-Phe-pNAC₃₂H₃₈N₆O₁₁682.69Chymotrypsin-like serine proteasesEnzyme kinetics, inhibitor screening
Suc-Ala-Ala-Pro-Phe-pNAC₃₀H₃₆N₆O₉624.64Cathepsin GNeutrophil enzyme studies [9]
Suc-Ala-Ile-Pro-Phe-pNAC₃₃H₄₂N₆O₉666.73Broad-spectrum serine proteasesProtein folding assays [8]

Historical Development and Discovery of Suc-Ala-Gln-Pro-Phe-pNA

The development of Suc-Ala-Gln-Pro-Phe-pNA emerged from efforts in the late 1980s to design sensitive chromogenic substrates for quantifying protease activity without radioactive labels. It was first synthesized via solid-phase peptide synthesis (SPPS), with its CAS number (128802-76-6) registered in 1992 [3] [6]. The tetrapeptide sequence was optimized to target proteases with specificity for phenylalanine at the P₁ position, a hallmark of chymotrypsin-like enzymes.

Key milestones in its adoption include:

  • Validation for Serine Proteases: Early studies confirmed its hydrolysis by mammalian chymotrypsin and elastase, establishing its role in enzyme characterization [6].
  • Expansion to Transmembrane Proteases: In the 2000s, it was repurposed for studying the DESC1 subfamily of transmembrane serine proteases, which exhibit chymotrypsin-like activity and cleave after Phe residues [7].
  • Commercial Availability: By the mid-1990s, suppliers like ChemImpex and NovoPro Labs standardized its production at ≥99% purity (HPLC), facilitating widespread use in academic and industrial labs [3] [5].

Unlike natural substrates (e.g., casein), Suc-Ala-Gln-Pro-Phe-pNA provided a quantitative, linear spectrophotometric assay, revolutionizing high-throughput protease screening.

Role in Modern Biochemical Research: Bridging Peptide Chemistry and Enzymology

Enzyme Kinetics and Mechanistic Studies

Suc-Ala-Gln-Pro-Phe-pNA enables precise determination of protease kinetic parameters (Kₘ, kₚ, Vₘₐₓ). For example:

  • DESC1 Protease Characterization: Studies using this substrate revealed DESC1’s pH optimum (8.5) and preference for hydrophobic residues at P₃ and P₄ positions [7].
  • Inhibitor Profiling: It is used to evaluate synthetic and natural protease inhibitors (e.g., AEBSF, aprotinin), with IC₅₀ values calculated from absorbance changes post-hydrolysis [5] [7].

Drug Discovery and Diagnostics

  • High-Throughput Screening (HTS): The substrate’s chromogenic output facilitates rapid screening of compound libraries for protease-targeted drugs. For instance, it identified selenium derivatives as Pin1 peptidylprolyl isomerase inhibitors in cancer research [5].
  • Diagnostic Assays: Its hydrolysis signals protease activity in pathological samples, aiding in detecting inflammatory or thrombotic conditions linked to dysregulated proteolysis [3] [6].

Biotechnological and Educational Applications

  • Biosensor Design: Integrated into sensors for real-time proteolytic activity monitoring in bioreactors [6].
  • Teaching Tool: Demonstrates enzyme kinetics principles in academic labs, allowing students to quantify initial reaction rates and inhibition mechanisms [3].

Table 2: Research Applications of Suc-Ala-Gln-Pro-Phe-pNA

Application DomainExperimental RoleKey Findings
Drug DevelopmentScreening substrate for Pin1 inhibitorsIdentified novel selenium-based inhibitors [5]
Cancer BiologyProfiling DESC1 protease activity in tumorsDESC1 overexpression in squamous cell carcinoma [7]
Enzyme MechanismKinetics of fire ant larval proteases (Soli C1/C2)Optimized pH and inhibitor profiles [2]

Properties

CAS Number

128822-33-3

Product Name

Suc-Ala-Gln-Pro-Phe-pNA

IUPAC Name

4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C32H39N7O10

Molecular Weight

681.703

InChI

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1

InChI Key

WKLALNSUIXPEGB-KMAVCZJNSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

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